molecular formula C19H28ClNO3 B135615 2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate CAS No. 138847-85-5

2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate

Cat. No. B135615
M. Wt: 317.4 g/mol
InChI Key: RQHKZUBCUZVZEF-UHFFFAOYSA-N
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Description

The compound "2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate" is a derivative of morpholine, which is a versatile heterocycle used in various chemical syntheses. Morpholine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of novel 2-morpholine carboxylic acid derivatives has been achieved, which were further converted into 1-aza-4-oxabicyclo[3.3.1]non-6-one, a unique ring system . Another method described involves the reaction of 1-benzoyl-2-(morpholin-4-yl)cyclohexene with ethyl 3-amino-3-thioxopropanoate, leading to the formation of ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate . These methods highlight the synthetic versatility of morpholine derivatives and their potential for generating complex molecular architectures.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular and crystal structure of morpholine derivatives. For example, the structure of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid was elucidated, revealing a triclinic crystal system with specific unit cell parameters and the presence of an intramolecular hydrogen bond . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, showing an orthorhombic space group and an intramolecular N–H…O hydrogen bond .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further transformation. For instance, the reaction of morpholine enamines with ethyl azodicarboxylate and phenyl isocyanate leads to the formation of hydrazinocyclohexanone and phenylcarbamylcyclohexanone, respectively . Additionally, the reaction of 1-(cyclohex-1-enyl)morpholine with ethyl bromopyruvate in refluxing dioxane affords 4,5,6,7-tetrahydroindole derivatives, demonstrating the ability to construct complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed absorption and emission spectra in different solvents, indicating its potential use in photophysical applications . The thermal properties of these compounds can be studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which provide insights into their stability and decomposition patterns .

properties

IUPAC Name

2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHKZUBCUZVZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160819
Record name 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate

CAS RN

138847-85-5
Record name 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138847-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138847855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRE-084
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74BW8WG2MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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